Higher Experimental LogP and Computed XLogP3 Versus 3‑Methyl and 3‑Ethyl Congeners
The target compound exhibits a computed XLogP3 of 2.6, which is substantially higher than that of the 3‑methyl analog (XLogP3 ≈ 1.4) and the 3‑ethyl analog (XLogP3 ≈ 1.8) [1][2]. This difference reflects the greater hydrocarbon count and branching of the 3‑(3,3‑dimethylbutan‑2‑yl) substituent.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3‑Methyl‑1,4‑dimethyl‑1H‑pyrazol‑5‑amine (XLogP3 ≈ 1.4); 3‑Ethyl‑1,4‑dimethyl‑1H‑pyrazol‑5‑amine (XLogP3 ≈ 1.8) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 vs 3‑methyl; ≈ +0.8 vs 3‑ethyl |
| Conditions | Computed using XLogP3 algorithm (PubChem/EPA DSSTox); values for comparators sourced from PubChem entries of respective compounds. |
Why This Matters
Choosing the correct lipophilicity is critical for balancing passive permeability and metabolic stability; the target compound provides a >10‑fold difference in predicted logD relative to the 3‑methyl analog, which can decisively influence lead optimisation.
- [1] Kuujia. CAS No. 1934591-06-6 – 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine: Computed Properties. Available at: https://www.kuujia.com/cas-1934591-06-6.html (accessed 2026-05-01). View Source
- [2] PubChem. Compound Summary for CID 43381453 (2,5-di-tert-butylpyrazol-3-amine) and related entries. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
